Usp7-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
USP7-IN-7 is a potent and selective inhibitor of ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme that plays a crucial role in regulating protein homeostasis, cell cycle, DNA repair, and tumorigenesis . This compound has shown promise in preclinical studies for its potential therapeutic applications in cancer treatment by stabilizing tumor suppressor proteins such as p53 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of USP7-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s potency and selectivity .
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves scaling up the synthetic route, optimizing reaction parameters such as temperature, pressure, and solvent systems, and implementing purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: USP7-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
USP7-IN-7 has a wide range of scientific research applications, including:
Mechanism of Action
USP7-IN-7 exerts its effects by binding to the active site of USP7 and inhibiting its deubiquitinating activity . This leads to the accumulation of ubiquitinated proteins, including the tumor suppressor protein p53, which promotes cell cycle arrest and apoptosis in cancer cells . The inhibition of USP7 also affects other substrates involved in oncogenic signaling pathways, contributing to its anti-tumor effects .
Comparison with Similar Compounds
Uniqueness of USP7-IN-7: this compound is unique due to its high potency and selectivity for USP7, making it a valuable tool for studying the biological functions of USP7 and its potential as a therapeutic target . Its ability to stabilize p53 and other tumor suppressor proteins highlights its therapeutic potential in cancer treatment .
Properties
Molecular Formula |
C27H28ClN3O3S |
---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
3-[[7-[5-chloro-3-methyl-2-[[(2R)-morpholin-2-yl]methyl]phenyl]thieno[3,2-b]pyridin-2-yl]methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C27H28ClN3O3S/c1-14-8-15(28)9-20(19(14)10-16-12-29-6-7-34-16)18-4-5-30-21-11-17(35-24(18)21)13-31-25(32)22-23(26(31)33)27(22,2)3/h4-5,8-9,11,16,22-23,29H,6-7,10,12-13H2,1-3H3/t16-,22?,23?/m1/s1 |
InChI Key |
DUAGQCVAGBJSHT-ZUTUBDCJSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H]2CNCCO2)C3=C4C(=NC=C3)C=C(S4)CN5C(=O)C6C(C5=O)C6(C)C)Cl |
Canonical SMILES |
CC1=CC(=CC(=C1CC2CNCCO2)C3=C4C(=NC=C3)C=C(S4)CN5C(=O)C6C(C5=O)C6(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.